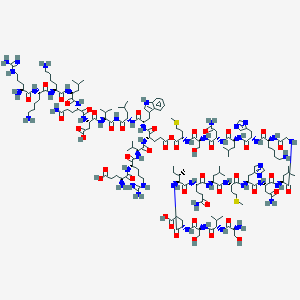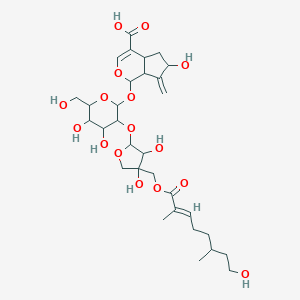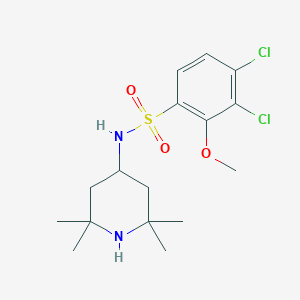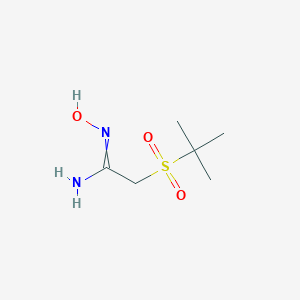![molecular formula C19H22N4O5 B222430 Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate CAS No. 172753-11-6](/img/structure/B222430.png)
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate, also known as E-3810, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anti-cancer drug.
Mechanism of Action
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate inhibits the activity of the receptor tyrosine kinase Axl, which is overexpressed in many types of cancer. Axl plays a key role in promoting cancer cell survival, proliferation, and metastasis. By inhibiting Axl, this compound induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It also inhibits cancer cell migration and invasion by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Advantages and Limitations for Lab Experiments
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate is a potent and selective inhibitor of Axl, which makes it a valuable tool for studying the role of Axl in cancer biology. However, its efficacy may vary depending on the type of cancer and the specific mutations present in the cancer cells. In addition, this compound may have off-target effects on other receptor tyrosine kinases, which could complicate its interpretation in some experiments.
Future Directions
There are several potential future directions for Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential application is in the treatment of cancer metastasis, which is a major cause of cancer-related deaths. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate involves the condensation of 2,6-dimethoxypyrimidin-4-amine with 2-methylphenyl isocyanate in the presence of triethylamine to form the corresponding carbamate. This intermediate is then treated with ethyl acrylate in the presence of palladium catalyst to yield this compound.
Scientific Research Applications
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells in vitro. In vivo studies have also demonstrated its ability to inhibit tumor growth in mouse models of lung and breast cancer.
properties
CAS RN |
172753-11-6 |
|---|---|
Molecular Formula |
C19H22N4O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate |
InChI |
InChI=1S/C19H22N4O5/c1-5-28-18(25)13(17(24)21-14-9-7-6-8-12(14)2)11-20-15-10-16(26-3)23-19(22-15)27-4/h6-11H,5H2,1-4H3,(H,21,24)(H,20,22,23)/b13-11+ |
InChI Key |
QNBGOQCOZTVBTD-ACCUITESSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=NC(=N1)OC)OC)/C(=O)NC2=CC=CC=C2C |
SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=CC=C2C |
synonyms |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)ca rbamoyl]prop-2-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)



